Ethyl 2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
ETHYL 2-[2-(2,4-DICHLOROPHENOXY)PROPANAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a thiophene ring, a dichlorophenoxy group, and an ethyl ester functional group, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[2-(2,4-DICHLOROPHENOXY)PROPANAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Dichlorophenoxy Intermediate: The reaction of 2,4-dichlorophenol with an appropriate alkylating agent under basic conditions to form the 2,4-dichlorophenoxy intermediate.
Amidation: The intermediate is then reacted with 2-bromo-2-methylpropionyl bromide to form the corresponding amide.
Cyclization: The amide undergoes cyclization with a thiophene derivative under acidic or basic conditions to form the thiophene ring.
Esterification: Finally, the carboxylic acid group is esterified with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[2-(2,4-DICHLOROPHENOXY)PROPANAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
ETHYL 2-[2-(2,4-DICHLOROPHENOXY)PROPANAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-(2,4-DICHLOROPHENOXY)PROPANAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The dichlorophenoxy group may interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The thiophene ring may also play a role in the compound’s biological activity by stabilizing interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-(2,4-DICHLOROPHENOXY)-2-METHYLPROPANOATE: Similar structure but lacks the thiophene ring.
ETHYL 2-(3,4-DICHLOROPHENOXY)-2-METHYLPROPANOATE: Similar structure with different substitution pattern on the phenoxy group.
ETHYL 2-(2,4-DIMETHYLPHENOXY)-2-METHYLPROPANOATE: Similar structure with methyl groups instead of chlorine atoms.
Uniqueness
ETHYL 2-[2-(2,4-DICHLOROPHENOXY)PROPANAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is unique due to the presence of the thiophene ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H19Cl2NO4S |
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Molecular Weight |
416.3 g/mol |
IUPAC Name |
ethyl 2-[2-(2,4-dichlorophenoxy)propanoylamino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C18H19Cl2NO4S/c1-5-24-18(23)15-9(2)11(4)26-17(15)21-16(22)10(3)25-14-7-6-12(19)8-13(14)20/h6-8,10H,5H2,1-4H3,(H,21,22) |
InChI Key |
RKKKDSVMDOOUSU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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